REACTION_CXSMILES
|
[CH:1]([N:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1)=[O:2].C(=O)([O-])[O-].[Na+].[Na+].[CH3:15][O:16][CH2:17][CH2:18]Br>CO>[CH:1]([N:3]1[CH2:8][CH2:7][N:6]([CH2:18][CH2:17][O:16][CH3:15])[CH2:5][CH2:4]1)=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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37.1 g
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Type
|
reactant
|
Smiles
|
C(=O)N1CCNCC1
|
Name
|
|
Quantity
|
37.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
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53.15 g
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was refluxed for 3.5 hours
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Duration
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3.5 h
|
Type
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FILTRATION
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Details
|
insolubles were filtered out
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
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Details
|
To the residue was added water and chloroform
|
Type
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CUSTOM
|
Details
|
After separating the organic layer
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N1CCN(CC1)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |